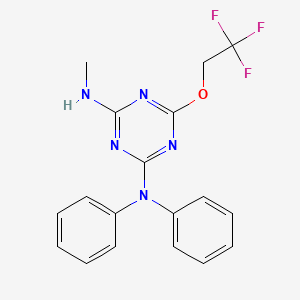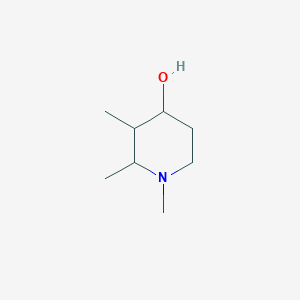
N'-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique trifluoroethoxy substituent, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable base.
N-Methylation and N,N-Diphenylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated processes to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The trifluoroethoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, alkoxides, and amines can be employed under appropriate conditions, such as varying pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to various biological and chemical outcomes.
相似化合物的比较
Similar Compounds
N,N-Diphenyl-1,3,5-triazine-2,4-diamine: Lacks the trifluoroethoxy group, resulting in different chemical properties.
N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine: Similar structure but without the trifluoroethoxy substituent.
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine: Contains the trifluoroethoxy group but lacks the N-methyl and N,N-diphenyl groups.
Uniqueness
The presence of the trifluoroethoxy group in N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
属性
分子式 |
C18H16F3N5O |
|---|---|
分子量 |
375.3 g/mol |
IUPAC 名称 |
4-N-methyl-2-N,2-N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16F3N5O/c1-22-15-23-16(25-17(24-15)27-12-18(19,20)21)26(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,22,23,24,25) |
InChI 键 |
WGJONBKLHYQLDF-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B15012500.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012505.png)
![3-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B15012506.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012512.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B15012549.png)
![Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B15012555.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15012559.png)

![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)
